XL-13n is derived from a series of compounds developed to inhibit the YEATS domain-containing proteins, which play significant roles in chromatin modification and gene expression. The compound is categorized under small-molecule inhibitors and is part of ongoing research into therapeutic agents that can modulate protein functions related to cancer and other diseases.
The synthesis of XL-13n involves several organic chemistry techniques, including:
The detailed synthetic pathway remains proprietary, but it generally involves multi-step reactions that carefully introduce various functional groups to achieve the desired biological activity.
The molecular formula of XL-13n is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation includes:
This structure allows it to fit into the binding sites of target proteins effectively.
XL-13n participates in various biochemical reactions primarily through its interactions with protein targets. Key reaction types include:
The kinetics of these reactions are studied to assess the efficacy and specificity of XL-13n as an inhibitor.
The mechanism by which XL-13n exerts its effects involves several steps:
Research continues to elucidate the exact biochemical pathways affected by this compound.
XL-13n exhibits several notable physical and chemical properties:
These properties are critical for determining the handling and storage conditions necessary for effective use in research.
XL-13n has several applications in scientific research:
YEATS domains are evolutionarily conserved epigenetic "reader" modules that recognize post-translational modifications (PTMs) on histone tails, particularly lysine acetylation (Kac) and crotonylation (Kcr). These domains are present in four human proteins: AF9 (YEATS3), ENL (YEATS1), YEATS2, and GAS41 (YEATS4). Structurally, the YEATS domain features an aromatic "sandwich" cage formed by conserved phenylalanine and tyrosine residues, which accommodates acylated lysine marks through unique π-π-π stacking interactions. Unlike bromodomains, which possess enclosed binding pockets, YEATS domains utilize an open-ended binding tunnel that confers preferential affinity for Kcr over Kac due to enhanced van der Waals contacts with the conjugated four-carbon chain of crotonyl groups. This molecular recognition mechanism enables YEATS-containing proteins to recruit chromatin-remodeling complexes to specific genomic loci, thereby regulating transcriptional elongation, DNA repair, and replication [1] [3]. Dysregulation of YEATS domains is implicated in numerous cancers, making them compelling therapeutic targets.
AF9 (encoded by MLLT3) and ENL (encoded by MLLT1) are paralogous YEATS domain-containing proteins that share 74% overall sequence identity and 88% homology within their YEATS domains. Both proteins serve as critical scaffolding components in super elongation complexes (SEC) and DOT1L-containing complexes (DotCom), which facilitate RNA polymerase II-mediated transcription via histone H3K79 methylation. In normal hematopoiesis, AF9 and ENL regulate developmental gene expression. However, chromosomal translocations involving the MLL (mixed lineage leukemia) gene generate MLL-AF9 or MLL-ENL fusion oncoproteins, which aberrantly recruit these complexes to drive leukemogenic gene expression programs. Wild-type ENL is essential for sustaining oncogenic transcription in MLL-rearranged acute leukemias, as its YEATS domain binds H3K27ac/H3K9cr marks at target gene promoters (e.g., HOXA9, MEIS1), while its C-terminal ANC-1 homology domain (AHD) anchors DOT1L and P-TEFb. CRISPR knockout studies confirm that ENL depletion selectively impairs leukemia stem cell function, highlighting its non-redundant role in oncogenesis [3] [7].
Protein-protein interactions (PPIs) governing epigenetic complexes have been historically challenging to target due to shallow binding interfaces and weak affinities. YEATS domains exemplify this challenge, as their open aromatic cages lack deep pockets for conventional small-molecule binding. Dual inhibitors—compounds capable of disrupting multiple PPIs within a pathogenic complex—offer advantages over single-target agents by:
XL-13n emerged from rational design efforts to develop peptidomimetic inhibitors targeting the YEATS domains of ENL and AF9. Key objectives included:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: